molecular formula C17H14N2O4S B2849892 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-methoxybenzamide CAS No. 892854-66-9

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-methoxybenzamide

Cat. No. B2849892
CAS RN: 892854-66-9
M. Wt: 342.37
InChI Key: XGPBYEMCPVHLKQ-UHFFFAOYSA-N
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Description

“N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-methoxybenzamide” is a chemical compound. Its molecular formula is not directly available, but similar compounds have formulas like C16H11FN2O3S and C18H16N2O6S2 .


Synthesis Analysis

The synthesis of similar compounds involves a multistep process. Heterocyclic monomers based on 2,1,3-benzothiadiazole bearing solubilizing side chains have been synthesized in high yields over four steps from readily available starting materials .

Scientific Research Applications

Cosmeceutical Applications

CCG-310313: has been explored for its potential in cosmeceutical applications. The compound’s ability to stabilize active ingredients like curcumin and enhance their bioavailability makes it a promising candidate for cosmetic formulations that aim to deliver therapeutic benefits .

Computational Chemistry

The compound is utilized in computational chemistry to design and simulate molecular structures for drug discovery. Its unique structure aids in the development of new therapeutics and consumer goods .

Biofilm Inhibition

Research indicates that derivatives of CCG-310313 show significant activity against bacterial biofilms, particularly those formed by Bacillus subtilis and Escherichia coli. This suggests its potential use in developing new antibacterial agents .

Chiral Motifs in Medicinal Compounds

The chiral motifs of CCG-310313 are extensively used in medicinal substances, indicating its importance in the synthesis of bioactive compounds with significant biological activities .

Enzyme Inhibition

Studies have shown that certain derivatives of the compound exhibit moderate to weak inhibition of enzymes like cholinesterases and lipoxygenase, which could be relevant in treating conditions associated with these enzymes .

Electron-Poor Conjugated Polymers

The compound serves as a building block for electron-poor conjugated polymers, which are crucial for developing light-emitting devices and low-bandgap materials. Its solubility in organic solvents facilitates appropriate coating processes .

X-ray Sensitivity in Cancer Treatment

A derivative of CCG-310313 has been found to improve the X-ray sensitivity of oral cancer cells, inhibiting proliferation and promoting oxidative stress and apoptosis. This could lead to advancements in cancer therapy .

Ion-Selective Membrane Electrodes

The compound’s structure is beneficial in the synthesis of ion-selective membrane electrodes, which are essential tools in analytical chemistry for detecting specific ions in various samples .

Mechanism of Action

Pharmacokinetics

Based on its molecular structure, it’s predicted to have high gi absorption and is a p-gp substrate . It’s also predicted to be an inhibitor of CYP1A2 and CYP3A4 . These properties could impact the compound’s bioavailability and pharmacokinetics.

Result of Action

It’s known that the compound has some antibacterial activity, showing significant inhibition of bacterial biofilm growth . More research is needed to fully understand the compound’s effects at the molecular and cellular levels.

properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c1-21-11-4-2-3-10(7-11)16(20)19-17-18-12-8-13-14(9-15(12)24-17)23-6-5-22-13/h2-4,7-9H,5-6H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPBYEMCPVHLKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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